N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Description
N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a pyrazole-based heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 2-methyl-3-nitrobenzamide moiety at position 2. This structure combines a rigid bicyclic system with electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which may influence its physicochemical and biochemical properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-12-15(4-3-5-18(12)24(26)27)20(25)21-19-16-10-30(28)11-17(16)22-23(19)13-6-8-14(29-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHRZNKFQXBLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thieno[3,4-c]pyrazole core linked to a 2-methyl-3-nitrobenzamide moiety. The presence of the methoxyphenyl group and nitro substituent enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4S |
| Molar Mass | 396.45 g/mol |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that the presence of the thieno ring contributes to enhanced membrane permeability, allowing for greater efficacy against microbial cells .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase. For example, a study reported that related thieno[3,4-c]pyrazole derivatives exhibited IC50 values in the micromolar range against breast cancer cells .
Anti-inflammatory Effects
This compound has also shown promise as an anti-inflammatory agent. It appears to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory pathway. This dual inhibition may lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and tumor progression.
- Cellular Uptake : The structural modifications enhance cellular uptake, allowing for more effective targeting of cancerous cells.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels within cells, contributing to its antioxidant properties and reducing oxidative stress .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thieno[3,4-c]pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL .
Case Study 2: Anticancer Activity
In a study assessing the anticancer potential of thieno[3,4-c]pyrazole derivatives on MCF-7 breast cancer cells, it was found that one derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours. Apoptotic markers were significantly elevated in treated cells compared to controls .
Comparison with Similar Compounds
N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-Yl]-4-Methoxybenzamide (CAS: 1009693-63-3)
- Substituents :
- Pyrazole Core : 4-Fluorophenyl at position 2.
- Benzamide : 4-Methoxybenzamide at position 3.
- The absence of a nitro group in the benzamide may reduce electron-withdrawing effects, possibly lowering reactivity or binding affinity .
4-Bromo-N-[2-(4-Methylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-Yl]Benzamide (CAS: 958587-45-6)
- Substituents :
- Pyrazole Core : 4-Methylphenyl at position 2.
- Benzamide : 4-Bromobenzamide at position 3.
- Key Differences :
Data Table: Comparative Analysis
| Compound Name (CAS) | Pyrazole Substituent (Position 2) | Benzamide Substituent (Position 3) | Molecular Weight (g/mol) | Notable Properties/Activity |
|---|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | 2-Methyl-3-nitrobenzamide | ~458.45 (calculated) | Hypothesized high LOX affinity |
| N-[2-(4-Fluorophenyl)-... (1009693-63-3) | 4-Fluorophenyl | 4-Methoxybenzamide | ~439.44 | Enhanced metabolic stability |
| 4-Bromo-N-[2-(4-Methylphenyl)-... (958587-45-6) | 4-Methylphenyl | 4-Bromobenzamide | ~484.37 | Increased hydrophobicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
